molecular formula C6H2BrCl2N3 B14907319 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine

Cat. No.: B14907319
M. Wt: 266.91 g/mol
InChI Key: MYLACFGAXRGGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-b]pyridazine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine typically involves the bromination and chlorination of the imidazo[1,2-b]pyridazine core. One common method includes the treatment of imidazo[1,2-b]pyridazine with bromine and chlorine reagents under controlled conditions. For example, the reaction can be carried out in the presence of a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield aminated derivatives of the compound .

Scientific Research Applications

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 3,7-Dinitroimidazo[1,2-b]pyridazine-6,8-diamine

Uniqueness

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

3-bromo-6,7-dichloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H2BrCl2N3/c7-4-2-10-5-1-3(8)6(9)11-12(4)5/h1-2H

InChI Key

MYLACFGAXRGGHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN2C1=NC=C2Br)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.